molecular formula C10H16N2O B12603578 3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 918638-11-6

3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12603578
CAS No.: 918638-11-6
M. Wt: 180.25 g/mol
InChI Key: MIQHEZWUHXXNKL-UHFFFAOYSA-N
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Description

3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that features a piperidine ring fused with a pyrrolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-piperidinone with suitable reagents to form the desired pyrrolidinone ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The use of advanced catalytic systems and automated control of reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products

Scientific Research Applications

3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its applications in:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism by which 3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. For example, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyrrolidinone derivatives, such as:

Uniqueness

What sets 3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one apart is its unique combination of structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

918638-11-6

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

4-methyl-1-piperidin-1-yl-2H-pyrrol-5-one

InChI

InChI=1S/C10H16N2O/c1-9-5-8-12(10(9)13)11-6-3-2-4-7-11/h5H,2-4,6-8H2,1H3

InChI Key

MIQHEZWUHXXNKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CCN(C1=O)N2CCCCC2

Origin of Product

United States

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